An In-depth Technical Guide to the Chemical Properties of Nona-3,5-diyn-2-one
An In-depth Technical Guide to the Chemical Properties of Nona-3,5-diyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nona-3,5-diyn-2-one is a polyyne ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic data, and predicted reactivity. Due to the limited availability of specific experimental data for Nona-3,5-diyn-2-one in publicly accessible literature, this guide combines known information with data extrapolated from closely related compounds and general principles of ynone and polyyne chemistry.
Introduction
Polyynes are a class of organic compounds characterized by the presence of two or more carbon-carbon triple bonds. These compounds are of significant interest due to their unique electronic properties and diverse biological activities, which include antimicrobial, antiviral, antifungal, and cytotoxic effects.[1][2] Nona-3,5-diyn-2-one, with its conjugated diyyne and ketone functionalities, represents a potentially valuable synthon for the construction of more complex molecules and a candidate for biological screening. This document aims to consolidate the available information on Nona-3,5-diyn-2-one and provide a technical foundation for its use in research and development.
Chemical Structure and Properties
Nona-3,5-diyn-2-one is a nine-carbon chain containing a ketone at the 2-position and two conjugated triple bonds at the 3- and 5-positions.
Table 1: General Properties of Nona-3,5-diyn-2-one
| Property | Value | Source |
| CAS Number | 116428-95-6 | ChemicalBook |
| Molecular Formula | C₉H₁₀O | ChemicalBook |
| Molecular Weight | 134.18 g/mol | ChemicalBook |
| Canonical SMILES | CCCC#CC#CC(=O)C | PubChem |
| InChIKey | QWONPZQEZBKNSN-UHFFFAOYSA-N | SpectraBase[3] |
Synthesis
Proposed Synthetic Pathway: Cadiot-Chodkiewicz Coupling
A potential route to Nona-3,5-diyn-2-one could involve a Cadiot-Chodkiewicz coupling reaction between 1-hexyne and a suitable 3-halo-2-butynone derivative, followed by deprotection if necessary. A more direct and likely approach would be the coupling of a terminal alkyne with an acid chloride.
Logical Flow of a General Synthesis:
Caption: General synthetic approach to Nona-3,5-diyn-2-one.
General Experimental Protocol for Synthesis of a Diynone (Illustrative)
The following is a generalized protocol based on the synthesis of similar conjugated diynones and should be adapted and optimized for the specific synthesis of Nona-3,5-diyn-2-one.
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Preparation of the Alkynyl Nucleophile: 1-Hexyne would be deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (e.g., -78 °C).
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Coupling Reaction: To the solution of the lithium or magnesium hexynide, a solution of a suitable electrophile, such as 3-bromo-2-butynone or acetyl chloride in the presence of a palladium and/or copper catalyst (e.g., for Sonogashira-type couplings), would be added dropwise at low temperature.
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Work-up: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent removed under reduced pressure.
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Purification: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Workflow for a General Diynone Synthesis:
Caption: Generalized experimental workflow for diynone synthesis.
Spectroscopic Data
Spectroscopic data for Nona-3,5-diyn-2-one is available in spectral databases, confirming its structure and providing a means for its identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the raw spectral data is not publicly available, the expected chemical shifts can be predicted based on the structure and data for similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Nona-3,5-diyn-2-one
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH₃) | ~ 1.0 (t) | ~ 13 |
| 2 (C=O) | - | ~ 185 |
| 3 (C≡) | - | ~ 80 |
| 4 (C≡) | - | ~ 75 |
| 5 (C≡) | - | ~ 70 |
| 6 (C≡) | - | ~ 85 |
| 7 (CH₂) | ~ 2.3 (t) | ~ 20 |
| 8 (CH₂) | ~ 1.6 (m) | ~ 30 |
| 9 (CH₃) | ~ 2.4 (s) | ~ 32 |
Note: These are estimated values and may differ from experimental data.
Mass Spectrometry (MS)
A GC-MS spectrum is available for Nona-3,5-diyn-2-one.[3] The expected molecular ion peak [M]⁺ would be observed at m/z = 134.18.
Table 3: Predicted Mass Spectrometry Fragmentation for Nona-3,5-diyn-2-one
| m/z | Possible Fragment |
| 134 | [M]⁺ |
| 119 | [M - CH₃]⁺ |
| 91 | [M - C₃H₇]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic peaks for the functional groups present in the molecule.
Table 4: Predicted Infrared Absorption Frequencies for Nona-3,5-diyn-2-one
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡C (conjugated) | ~ 2200 - 2100 (weak to medium) |
| C=O (conjugated ketone) | ~ 1685 - 1665 (strong) |
| C-H (sp³) | ~ 2960 - 2850 (medium) |
Reactivity
The reactivity of Nona-3,5-diyn-2-one is dictated by the presence of the conjugated diyyne system and the ketone functionality.
Nucleophilic Addition
The α,β-unsaturated ketone moiety is susceptible to both 1,2- and 1,4- (conjugate) nucleophilic addition. Hard nucleophiles, such as Grignard reagents and organolithium compounds, are more likely to attack the carbonyl carbon in a 1,2-addition. Softer nucleophiles, such as cuprates, amines, and thiols, will preferentially add to the β-carbon (C-5) via a 1,4-conjugate addition.
Signaling Pathway of Nucleophilic Addition:
Caption: Pathways of nucleophilic addition to Nona-3,5-diyn-2-one.
Cycloaddition Reactions
The conjugated diyyne system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component, or in [2+2] cycloadditions.
Reduction
The triple bonds and the carbonyl group can be selectively reduced using various reagents. For example, catalytic hydrogenation with Lindlar's catalyst would be expected to reduce the alkynes to Z-alkenes. Stronger reducing agents like sodium borohydride would reduce the ketone to a secondary alcohol.
Potential Biological Activity
While no specific biological studies on Nona-3,5-diyn-2-one have been identified, the broader class of polyynes exhibits a wide range of biological activities.[1][4] These activities are often attributed to the rigid, linear structure and the electron-rich nature of the triple bonds. It is plausible that Nona-3,5-diyn-2-one could exhibit similar properties and warrants investigation as a potential therapeutic agent.
Conclusion
Nona-3,5-diyn-2-one is a molecule with interesting structural features that suggest a rich and varied chemistry. Although specific experimental data is sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in organic chemistry and drug discovery.
